molecular formula C11H9ClO2 B8640769 5-allyl-4-chloro-2-benzofuran-1(3H)-one

5-allyl-4-chloro-2-benzofuran-1(3H)-one

Cat. No. B8640769
M. Wt: 208.64 g/mol
InChI Key: QNPJKAFRCUEANY-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

Ozone was bubbled through a solution of 5-allyl-4-chloro-2-benzofuran-1(3H)-one (80 mg, 0.38 mmol) in MeOH at −78° C. until it turned light blue. After excess ozone was removed by bubbling nitrogen through the solution, dimethyl sulfide (0.57 mL, 7.7 mmol) was added into the reaction. The solution was allowed to warm to RT. The crude material was purified by MPLC to provide (4-chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde. LC-MS (IE, m/z): 211 [M+1]+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[CH2:4]([C:7]1[CH:16]=[CH:15][C:10]2[C:11](=[O:14])[O:12][CH2:13][C:9]=2[C:8]=1[Cl:17])[CH:5]=C.CSC>CO>[Cl:17][C:8]1[C:9]2[CH2:13][O:12][C:11](=[O:14])[C:10]=2[CH:15]=[CH:16][C:7]=1[CH2:4][CH:5]=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
80 mg
Type
reactant
Smiles
C(C=C)C1=C(C2=C(C(OC2)=O)C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.57 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After excess ozone was removed
ADDITION
Type
ADDITION
Details
was added into the reaction
CUSTOM
Type
CUSTOM
Details
The crude material was purified by MPLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=2C(OCC21)=O)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.